molecular formula C23H21NOS B12612277 N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide CAS No. 917876-74-5

N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide

Cat. No.: B12612277
CAS No.: 917876-74-5
M. Wt: 359.5 g/mol
InChI Key: NDLCLUBIAZJXMZ-GOSISDBHSA-N
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Description

N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide typically involves the reaction of 4-methylbenzenecarbothioyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbothioyl group to a thiol or a thioether.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The carbothioyl group could play a crucial role in binding to the target, while the phenylethyl group might enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylbenzene-1-carbothioyl)-N-phenylbenzamide: Lacks the phenylethyl group, which may affect its binding properties.

    N-(4-Methylbenzene-1-carbothioyl)-N-[(1S)-1-phenylethyl]benzamide: The stereochemistry of the phenylethyl group is different, potentially leading to different biological activities.

    N-(4-Methylbenzene-1-carbothioyl)-N-methylbenzamide: Contains a methyl group instead of a phenylethyl group, which could influence its reactivity and applications.

Uniqueness

N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide stands out due to its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

CAS No.

917876-74-5

Molecular Formula

C23H21NOS

Molecular Weight

359.5 g/mol

IUPAC Name

N-(4-methylbenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide

InChI

InChI=1S/C23H21NOS/c1-17-13-15-21(16-14-17)23(26)24(18(2)19-9-5-3-6-10-19)22(25)20-11-7-4-8-12-20/h3-16,18H,1-2H3/t18-/m1/s1

InChI Key

NDLCLUBIAZJXMZ-GOSISDBHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=S)N([C@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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